molecular formula C23H30ClNO B1618772 Octastine CAS No. 59767-12-3

Octastine

Cat. No.: B1618772
CAS No.: 59767-12-3
M. Wt: 371.9 g/mol
InChI Key: UTJCUSNUTZBJBU-UHFFFAOYSA-N
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Description

Octastine is a chemical compound with the molecular formula C23H30ClNO and a molecular weight of 371.9434 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and an azocane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octastine involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of p-chlorobenzyl chloride with phenylmagnesium bromide to form p-chlorophenylphenylmethane. This intermediate is then reacted with ethylene oxide to produce p-chlorophenylphenylethanol. Finally, the ethanol derivative is reacted with azocane in the presence of a strong base to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Octastine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octastine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octastine involves its interaction with specific molecular targets in the body. It primarily acts as an antagonist at histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms. Additionally, this compound may interact with other receptors and enzymes, modulating various physiological pathways .

Comparison with Similar Compounds

Octastine can be compared with other antihistamines such as diphenhydramine, cetirizine, and loratadine. While all these compounds act as histamine H1 receptor antagonists, this compound is unique in its chemical structure, which includes an azocane ring. This structural difference may contribute to variations in its pharmacokinetic properties and therapeutic effects .

List of Similar Compounds

Properties

IUPAC Name

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClNO/c1-23(20-10-6-5-7-11-20,21-12-14-22(24)15-13-21)26-19-18-25-16-8-3-2-4-9-17-25/h5-7,10-15H,2-4,8-9,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJCUSNUTZBJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975176
Record name 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59767-12-3
Record name Octastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF97ZA9NZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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